molecular formula C10H9ClO3 B2723020 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid CAS No. 1557339-87-3

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Cat. No.: B2723020
CAS No.: 1557339-87-3
M. Wt: 212.63
InChI Key: ICQKKRINRIWTLJ-UHFFFAOYSA-N
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Description

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid
  • 5-Chloro-2,3-dihydro-1-benzofuran-2-yl acetic acid
  • 7-Methoxy-2,3-dihydro-1-benzofuran-2-yl acetic acid

Comparison: 2-(7-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is unique due to the presence of the chloro substituent at the 7-position, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to the electron-withdrawing effect of the chlorine atom .

Properties

IUPAC Name

2-(7-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-1-2-6-4-7(5-9(12)13)14-10(6)8/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQKKRINRIWTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC=C2Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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